Famciclovir impurity 5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

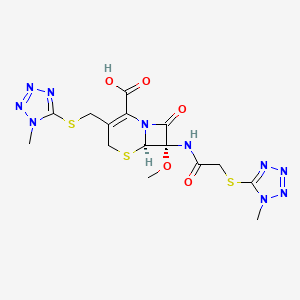

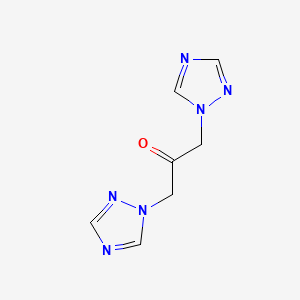

Famciclovir impurity 5 is an impurity of Famciclovir . Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster .

Synthesis Analysis

The synthesis of Famciclovir impurity 5 involves multiple steps . The process includes reactions with 1-methyl-pyrrolidin-2-one at different temperatures and durations, followed by a reaction with formamide and palladium on carbon (Pd/C) in methanol .Chemical Reactions Analysis

Famciclovir was found to degrade significantly in oxidative, acid, and base degradation conditions and mildly in hydrolytic degradation conditions . It was stable in thermal and photolytic degradation conditions .Wissenschaftliche Forschungsanwendungen

Antiviral Activity and Therapeutic Applications

Famciclovir, known for its antiviral properties, has been extensively studied for its therapeutic potential in various viral infections. For instance, it has been identified as a potential therapy for chronic hepatitis B virus (HBV) carriers. A study demonstrated a significant reduction in HBV DNA levels in patients treated with famciclovir, suggesting its efficacy in managing chronic HBV infections (Main et al., 1996). Additionally, famciclovir has been explored for its role in hematopoiesis and myeloid malignancies treatment. A study using a zebrafish model found that famciclovir could effectively relieve myeloid malignancies, highlighting its potential in this area (Li et al., 2020).

Mechanism of Action

The mode of action of famciclovir includes its conversion to penciclovir, which is crucial for its antiviral efficacy. This conversion process and the impact on herpesvirus DNA polymerases and viral DNA synthesis have been well documented, providing insights into its selective antiviral activity (Hodge, 1993).

Efficacy in Specific Conditions

Studies have also focused on the effectiveness of famciclovir in treating specific conditions. For example, its role in chronic hepatitis B and herpes zoster has been emphasized. Famciclovir showed rapid, dose-dependent suppression of viral replication in chronic hepatitis B, indicating its potential as an alternative to alpha-interferon for treatment (Trépo et al., 2000). Furthermore, it has been reviewed as an effective option for herpes zoster and genital and orolabial herpes, demonstrating similar efficacy to aciclovir and valaciclovir in these conditions (Simpson & Lyseng-Williamson, 2006).

Stability and Pharmacokinetics

The stability of famciclovir, along with its impurities and degradation products, has been investigated. A study developed a stability-indicating gradient reverse phase liquid chromatographic method for this purpose, providing valuable information for its quality control (Raman et al., 2009).

Therapeutic Comparisons and Safety

Comparative studies have been conducted to evaluate the efficacy of famciclovir against other antiviral drugs, like valacyclovir, particularly in the context of herpes zoster pain relief. Such studies have helped to position famciclovir in the therapeutic landscape (Ono et al., 2012). The safety and efficacy of famciclovir have been a focus as well, with studies indicating it as a safe and well-tolerated drug for approved indications (Mubareka et al., 2010).

Safety And Hazards

Eigenschaften

CAS-Nummer |

183475-21-0 |

|---|---|

Produktname |

Famciclovir impurity 5 |

Molekularformel |

C11H15N5O3 |

Molekulargewicht |

265.27 |

Aussehen |

White Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

9-(4-acetoxybut-1-yl)guanine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.